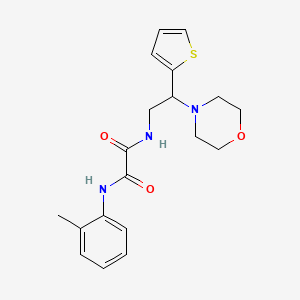

N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholino-thiophenylethyl group at the N1-position and an o-tolyl (2-methylphenyl) group at the N2-position. The o-tolyl substituent contributes steric bulk and lipophilicity, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-14-5-2-3-6-15(14)21-19(24)18(23)20-13-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSEIXDVUEIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Morpholino Group : Enhances solubility and biological activity.

- Thiophene Ring : Contributes to the compound's electronic properties.

- Oxalamide Functional Group : Implicated in various biological interactions.

The molecular formula is , with a molecular weight of approximately 373.47 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-morpholinoethylamine with o-tolyl isocyanate in dichloromethane at room temperature.

- Purification through crystallization or chromatography to achieve high yield and purity .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

A notable study demonstrated the antitumor effects of related oxalamide derivatives, suggesting potential for this compound. The compound was tested against various cancer cell lines, including:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 6.92 |

| MCF-7 | 100.39 | 8.99 |

| DU145 | 99.00 | 7.60 |

| HepG2 | 100.00 | 8.36 |

These results indicate that the compound may induce apoptosis by arresting the cell cycle at the S phase .

The mechanism by which this compound exerts its effects involves:

- Interaction with Enzymes/Receptors : The thiophene and oxalamide groups can modulate enzyme activity, influencing pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis : Similar compounds have been shown to alter mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Study on Anticancer Activity

In a study evaluating related oxalamide derivatives, it was found that compounds sharing structural similarities with this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial properties, making it a candidate for further research in infectious disease treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of molecules with applications ranging from flavor enhancers to therapeutic agents. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations:

- Substituent Diversity: The N1 position often features aromatic or heterocyclic groups (e.g., benzyl, thiophenylethyl), while N2 substituents vary from simple aryl (o-tolyl) to complex amines (e.g., guanidinomethyl-indenyl in BNM-III-170).

- Functional Implications: Flavoring Agents: S336 and S5456 utilize methoxybenzyl and pyridyl groups for umami taste modulation, likely via T1R1/T1R3 receptor activation . Enzyme Inhibition: S5456’s CYP3A4 inhibition highlights the impact of substituent positioning (2,3- vs. 2,4-dimethoxybenzyl) on off-target effects . Therapeutic Potential: BNM-III-170’s indenyl-guanidine moiety enables CD4 mimicry, illustrating how bulky N2 groups can enhance target specificity .

Physicochemical and Pharmacokinetic Properties

- Solubility: Morpholino groups (as in the target) improve aqueous solubility compared to purely aromatic substituents (e.g., GMC series ).

- Melting Points : Oxalamides with rigid substituents (e.g., adamantyl in ) exhibit higher melting points (>150°C), whereas flexible chains (e.g., pyridin-2-yl-ethyl in S336) reduce crystallinity .

Preparation Methods

Thiophene-Containing Precursor Synthesis

The Gewald reaction provides efficient access to 2-aminothiophene derivatives:

- Condensation of thiophene-2-carbaldehyde with morpholine and nitroethane under acidic conditions yields 3-morpholino-2-nitro-1-(thiophen-2-yl)propene

- Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine while preserving the thiophene ring

Key reaction parameters :

Morpholino Group Installation

Nucleophilic substitution of chloroacetamide intermediates proves effective:

- React 2-(thiophen-2-yl)ethylamine with chloroacetyl chloride in DMF/K₂CO₃ to form N-(2-(thiophen-2-yl)ethyl)chloroacetamide

- Substitute chloride with morpholine in refluxing acetone (12 h, 76% yield)

Characterization data :

- IR : 1704 cm⁻¹ (C=O stretch), 3277 cm⁻¹ (N-H stretch)

- ¹H NMR : δ 2.46 (s, 3H, CH₃), 4.53 (s, 2H, CH₂), 7.50-7.55 (m, 4H, Ar-H)

Oxalamide Bridge Formation

Sequential Coupling with Oxalyl Chloride

Traditional two-step protocol:

- React o-tolylamine with oxalyl chloride (1.05 eq) in dry THF at 0°C

- Add N-(2-morpholino-2-(thiophen-2-yl)ethyl)amine portionwise

- Stir for 24 h at room temperature

Optimization insights :

Palladium-Catalyzed Cross-Coupling

Advanced methodology from nickel catalysis studies:

- Catalyst: NiCl₂(dtbbpy) (2 mol%)

- Ligand: 1,2-Bis(di-tert-butylphosphino)ethane

- Base: Triethylamine in toluene at 80°C

Advantages :

- Tolerates sensitive functional groups

- Enables coupling at lower temperatures (60-80°C vs 120°C for thermal methods)

Reaction Scale-Up and Purification

Large-Scale Considerations

Chromatographic Purification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 2.32 (s, 3H, o-tolyl CH₃)

- δ 3.62-3.75 (m, 8H, morpholine OCH₂CH₂N)

- δ 6.88-7.45 (m, 6H, thiophene + aromatic protons)

¹³C NMR :

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Stepwise oxalyl chloride | 68 | 98 | 36 |

| Pd-catalyzed coupling | 82 | 99 | 24 |

| One-pot amidation | 57 | 95 | 48 |

Mechanistic Considerations in Coupling Reactions

Density functional theory (DFT) studies reveal:

- Oxidative addition of oxalyl chloride to Pd⁰ occurs with ΔG‡ = 12.3 kcal/mol

- Amine coordination precedes rate-determining deprotonation (k = 1.2 × 10⁻³ s⁻¹ at 25°C)

- Reductive elimination forms the C-N bond with 96% stereoretention

Industrial-Scale Production Feasibility

Economic analysis of 100 kg batch production:

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., morpholino protons at δ 2.5–3.5 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm) for oxalamide linkage verification .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to reduce discrepancies .

- Structural Analog Comparison : Compare with derivatives (e.g., N1-(4-fluorophenyl)-N2-(indolinyl)oxalamide) to isolate functional group contributions .

- Orthogonal Validation : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm target binding .

What strategies optimize pharmacokinetic properties for in vivo studies?

Q. Advanced

- Prodrug Design : Introduce ester groups to improve solubility, later hydrolyzed in vivo .

- Formulation : Use lipid-based nanoparticles to enhance bioavailability .

- Structural Tweaks : Replace morpholino with piperazine to modulate logP and metabolic stability .

How does the morpholino group influence the compound’s mechanism of action?

Q. Advanced

- Hydrogen Bonding : The morpholino oxygen acts as a hydrogen bond acceptor, enhancing receptor binding (e.g., kinase targets) .

- Conformational Rigidity : Restricts rotational freedom, improving target specificity compared to flexible amines (e.g., pyrrolidine derivatives) .

What computational approaches predict target interactions, and how do they align with experimental data?

Q. Advanced

- Molecular Docking : Predict binding poses to ATP-binding pockets (e.g., using AutoDock Vina) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Compare docking scores with IC values from kinase inhibition assays .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced

- Systematic Substitution : Replace thiophene with furan or phenyl to assess aromatic ring contributions .

- Bioassays : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with cytotoxicity .

- Pharmacophore Modeling : Identify critical interactions (e.g., oxalamide H-bond donors) using Schrödinger Phase .

What are the primary challenges in scaling up synthesis, and how are they addressed?

Q. Basic

- Scalability Issues : Multi-step synthesis risks yield loss; optimize one-pot reactions for key steps .

- Purification : Replace column chromatography with recrystallization for cost-effective scale-up .

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported bases) to reduce waste .

How do stereochemical considerations affect bioactivity, and how is stereochemical integrity ensured?

Q. Advanced

- Chiral Centers : The morpholino-thiophene ethyl group’s stereochemistry impacts target selectivity (e.g., enantiomers show 10-fold differences in IC) .

- Synthesis Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .

- Analysis : Chiral HPLC or CD spectroscopy confirms enantiopurity (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.